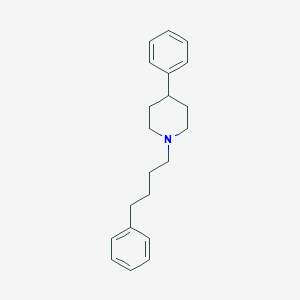

4-Phenyl-1-(4-phenylbutyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1-(4-phenylbutyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20/h1-6,9-10,12-13,21H,7-8,11,14-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGDPZPNAXRCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904029 | |

| Record name | 4-Phenyl-1-(4-phenylbutyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136534-70-8, 207572-62-1 | |

| Record name | 4-Phenyl-1-(4-phenylbutyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136534-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1-(4-phenylbutyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136534708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1-(4-phenylbutyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PPBP maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-phenyl-1-(4-phenylbutyl)piperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDL2DSB8CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to the Computational Modeling of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) Binding

This guide provides a comprehensive, in-depth technical walkthrough for the computational modeling of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) binding, tailored for researchers, scientists, and drug development professionals. Eschewing a rigid template, this document is structured to logically flow from foundational concepts to advanced computational protocols, empowering the reader to not only execute these methods but to comprehend the scientific rationale underpinning each step.

Introduction: The Therapeutic Potential of PPBP and the Imperative for In Silico Investigation

4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a potent and highly specific agonist of the Sigma-1 receptor (S1R)[1]. The S1R is an enigmatic chaperone protein located at the endoplasmic reticulum-mitochondrion interface that is implicated in a multitude of cellular processes, including calcium homeostasis, oxidative stress response, and neuronal signaling[2][3]. As an agonist, PPBP has demonstrated significant neuroprotective effects in preclinical models of excitotoxic brain injury and focal ischemia, making it a compound of considerable interest for the development of novel therapeutics for neurodegenerative diseases[1].

The precise molecular interactions that govern PPBP's affinity and functional activity at the S1R are paramount to understanding its mechanism of action and to the rational design of next-generation therapeutics with improved efficacy and safety profiles. Computational modeling provides a powerful lens through which to dissect these interactions at an atomic level, offering insights that are often inaccessible through experimental methods alone. This guide will delineate a robust, field-proven workflow for the computational investigation of PPBP binding to the S1R, encompassing molecular docking, molecular dynamics simulations, and binding free energy calculations.

The Sigma-1 Receptor: A Unique and Challenging Drug Target

The S1R is a unique transmembrane protein with a structure that is distinct from other mammalian proteins[1]. The crystal structure of the human S1R (e.g., PDB ID: 5HK1) reveals a trimeric assembly, with each protomer containing a single transmembrane helix and a C-terminal ligand-binding domain characterized by a cupin-like β-barrel fold[4]. The binding pocket is largely hydrophobic, with key electrostatic interactions playing a crucial role in ligand recognition. A critical interaction for many S1R ligands is a salt bridge with the highly conserved glutamate residue, Glu172[5][6]. Understanding this unique architecture is fundamental to designing and validating computational models of PPBP binding.

A Validated Computational Workflow for Modeling PPBP Binding

The following sections detail a step-by-step computational workflow. The causality behind each choice of software, parameter, and protocol is explained to ensure a deep understanding of the methodology.

Caption: A high-level overview of the computational workflow for modeling PPBP binding.

Part 1: System Preparation - Laying a Trustworthy Foundation

The fidelity of any computational model is fundamentally dependent on the quality of the initial structures and parameters. This preparatory phase is arguably the most critical for ensuring scientifically sound results.

A high-resolution crystal structure of the human S1R is the cornerstone of our model. The structure, co-crystallized with a ligand, provides an experimentally validated conformation of the binding pocket.

Experimental Protocol:

-

Obtain the Crystal Structure: Download the crystal structure of the human Sigma-1 receptor from the Protein Data Bank (PDB). A suitable starting point is PDB ID: 5HK1, which is in complex with the antagonist PD144418[7]. While an agonist-bound structure would be ideal, antagonist-bound structures can still provide a valuable starting point for docking and simulation, especially given the known conformational flexibility of the receptor[8].

-

Protein Cleaning: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallization agents. These must be removed to create a clean protein structure. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera. It is also crucial to remove the co-crystallized ligand to create a vacant binding site for PPBP docking.

-

Handling Missing Residues and Atoms: Crystal structures may have missing loops or sidechain atoms. These should be modeled in using tools like the SWISS-MODEL server or the Modeller software. For S1R, the terminal regions are often disordered and may not be critical for ligand binding, but their modeling should be considered based on the specific research question.

-

Protonation State Assignment: The protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) at a given pH are critical for accurate electrostatic calculations. The H++ server is a widely used and reliable tool for assigning these protonation states.

Causality: A clean and complete protein structure with accurate protonation states is essential for correctly representing the electrostatic environment of the binding pocket, which is a key driver of ligand recognition.

The ligand structure must be accurately represented in a three-dimensional format with correct stereochemistry and protonation state.

Experimental Protocol:

-

2D to 3D Conversion: Start with a 2D representation of PPBP (e.g., from PubChem or drawn using a chemical sketcher like ChemDraw). Convert this to a 3D structure using a program like Open Babel or the builder tools within molecular modeling suites.

-

Energy Minimization: The initial 3D structure will likely not be in a low-energy conformation. Perform a gas-phase energy minimization using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94). This step ensures a reasonable starting geometry for the ligand.

-

Protonation State: The piperidine nitrogen of PPBP is basic and will be protonated at physiological pH. Ensure that this nitrogen is explicitly protonated in the ligand structure file.

Causality: An accurate 3D structure and correct protonation state of the ligand are fundamental for proper docking and for the correct calculation of electrostatic interactions during the simulation.

Molecular dynamics simulations rely on force fields to describe the potential energy of the system as a function of its atomic coordinates. While standard force fields (e.g., CHARMM, AMBER) have parameters for common biomolecules, they often lack parameters for novel ligands like PPBP. Therefore, we must generate these parameters.

Experimental Protocol:

-

Force Field Selection: The choice of force field is a critical decision. For this guide, we will focus on the CHARMM force field, which is widely used for biomolecular simulations. The CHARMM General Force Field (CGenFF) is specifically designed for parameterizing drug-like small molecules[9].

-

Initial Parameter Generation: The CGenFF server can be used to generate initial topology and parameter files for PPBP. This server uses analogy to existing parameters in the CHARMM force field.

-

Parameter Validation and Refinement: The CGenFF server provides a "penalty score" for each parameter, indicating the degree of analogy. High penalty scores suggest that the parameters may be unreliable and require further refinement. This often involves quantum mechanical calculations to derive more accurate dihedral angle parameters, which govern the conformational flexibility of the ligand.

Causality: Accurate ligand parameters are essential for a stable and realistic molecular dynamics simulation. Inaccurate parameters can lead to artificial conformations and incorrect interaction energies.

| Parameter Type | Method of Derivation | Importance |

| Bond Lengths & Angles | Analogy to existing parameters in the force field. | High |

| Dihedral Angles | Quantum mechanical calculations (e.g., potential energy surface scans). | Critical for conformational sampling. |

| Partial Atomic Charges | Quantum mechanical calculations (e.g., RESP or Mulliken population analysis). | Critical for electrostatic interactions. |

| van der Waals | Analogy to existing atom types in the force field. | High |

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. It is a crucial step for generating a starting structure for more rigorous simulations.

AutoDock Vina is a widely used, open-source docking program known for its speed and accuracy.

Experimental Protocol:

-

Receptor and Ligand Preparation for Vina: Both the prepared S1R structure and the PPBP ligand must be converted to the PDBQT file format, which includes partial charges and atom type information. This can be done using AutoDock Tools.

-

Defining the Search Space (Grid Box): A grid box must be defined to encompass the binding site of the S1R. The center and dimensions of this box should be chosen to cover the known ligand-binding region, which can be identified from the position of the co-crystallized ligand in the original PDB structure.

-

Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the prepared receptor and ligand files, and the grid box parameters. Vina will generate a set of predicted binding poses, ranked by their calculated binding affinity (in kcal/mol).

Causality: A well-defined search space ensures that the docking algorithm focuses its sampling on the relevant binding pocket, increasing the likelihood of finding the correct binding mode.

The top-ranked docking pose is not always the most biologically relevant. A thorough analysis of the predicted poses is essential.

Experimental Protocol:

-

Visual Inspection: Visually inspect the top-ranked poses in a molecular graphics program. Pay close attention to key interactions known to be important for S1R ligands. For PPBP, a critical interaction to look for is the salt bridge between the protonated piperidine nitrogen and the carboxylate of Glu172.

-

Interaction Fingerprinting: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic contacts, etc.) for each pose. Tools like PLIP (Protein-Ligand Interaction Profiler) can automate this process.

-

Clustering Analysis: If multiple low-energy poses are found, perform a clustering analysis based on their root-mean-square deviation (RMSD) to identify distinct binding modes.

-

Selection of the Best Pose: Select the pose that not only has a favorable docking score but also forms the expected key interactions with the receptor and is consistent with any available structure-activity relationship (SAR) data for similar ligands. This pose will be the starting point for the molecular dynamics simulation.

Caption: The decision-making process for selecting the optimal docking pose.

Part 3: Molecular Dynamics Simulation - Capturing the Dynamics of Binding

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the PPBP-S1R complex over time, providing a more realistic representation of the binding event.

GROMACS is a versatile and high-performance MD simulation package.

Experimental Protocol:

-

Combine Protein and Ligand: Create a single PDB file containing the coordinates of the S1R and the selected PPBP docking pose.

-

Choose a Force Field: Select a force field for the simulation. As we parameterized our ligand for CHARMM, we will use the CHARMM36m force field for the protein.

-

Solvation: Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model). The box size should be sufficient to ensure that the protein does not interact with its periodic image.

-

Adding Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

-

Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup process.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate the pressure (e.g., 1 bar) while restraining the protein and ligand heavy atoms. This allows the solvent to relax around the solute. The equilibration is typically performed in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

Causality: A thorough equilibration protocol is crucial for ensuring that the system is in a stable state before the production simulation begins, preventing artifacts and ensuring the reliability of the subsequent trajectory.

Once the system is equilibrated, the production MD simulation can be run to generate the trajectory for analysis.

Experimental Protocol:

-

Simulation Time: The length of the simulation is a critical parameter. For protein-ligand systems, simulations of at least 100 nanoseconds (ns) are generally recommended to achieve adequate sampling of the conformational space. Longer simulations may be necessary for more complex systems or to observe specific events.

-

Integration Timestep: A timestep of 2 femtoseconds (fs) is standard for biomolecular simulations with constraints on bonds involving hydrogen atoms (e.g., using the LINCS algorithm).

-

Temperature and Pressure Coupling: Use a thermostat (e.g., Nosé-Hoover) and a barostat (e.g., Parrinello-Rahman) to maintain the desired temperature and pressure.

-

Trajectory Saving: Save the coordinates of the system at regular intervals (e.g., every 10 picoseconds) to generate the trajectory file for analysis.

The MD trajectory contains a wealth of information about the dynamic behavior of the PPBP-S1R complex.

Key Analyses:

-

Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation and to identify any large conformational changes.

-

Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF of each residue to identify flexible and rigid regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between PPBP and the S1R over the course of the simulation.

-

Interaction Energy Analysis: Calculate the non-bonded interaction energies (van der Waals and electrostatic) between PPBP and the S1R to identify the key residues contributing to binding.

-

Principal Component Analysis (PCA): Use PCA to identify the dominant modes of motion in the protein and ligand.

Part 4: Binding Free Energy Calculation - Quantifying the Affinity

While docking scores provide a rough estimate of binding affinity, more accurate methods are needed for quantitative predictions. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for calculating the binding free energy from an MD trajectory.

The g_mmpbsa tool is a GROMACS-compatible implementation of the MM/PBSA method.

Experimental Protocol:

-

Trajectory Extraction: Extract snapshots from the production MD trajectory. It is important to use a portion of the trajectory where the system has reached equilibrium.

-

MM/PBSA Calculation: Run g_mmpbsa on the extracted trajectory. The tool calculates the binding free energy by summing the molecular mechanics energy in the gas phase, the polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (calculated based on the solvent-accessible surface area).

-

Per-Residue Decomposition: g_mmpbsa can also decompose the total binding free energy into contributions from individual residues. This is invaluable for identifying "hotspot" residues that are critical for binding.

Binding Free Energy Components:

| Component | Description |

| ΔE_vdw | van der Waals energy |

| ΔE_elec | Electrostatic energy |

| ΔG_polar | Polar solvation energy |

| ΔG_nonpolar | Nonpolar solvation energy |

| ΔG_binding | Total binding free energy |

Causality: The MM/PBSA method provides a more physically realistic estimate of the binding free energy than docking scores by considering the effects of solvation and by averaging over an ensemble of conformations from the MD simulation.

Self-Validation: Ensuring the Trustworthiness of the Model

A computational model is only as good as its validation. Several strategies can be employed to assess the reliability of the PPBP-S1R binding model.

-

Comparison with Experimental Data: If experimental binding affinity data for PPBP or closely related analogs are available, the calculated binding free energies can be compared to these values.

-

Redocking: Redock the co-crystallized ligand into the S1R binding site and compare the predicted pose to the experimental pose. An RMSD of less than 2.0 Å is generally considered a successful redocking.

-

Simulation of a Known Non-binder: If a molecule with a similar structure to PPBP is known to not bind to the S1R, a simulation of this molecule should result in a positive (unfavorable) binding free energy.

-

Convergence Analysis: For MD simulations, it is crucial to ensure that the simulation has run long enough to achieve convergence. This can be assessed by monitoring properties like the RMSD and the calculated binding free energy as a function of simulation time.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow for the computational modeling of 4-Phenyl-1-(4-phenylbutyl)piperidine binding to the Sigma-1 receptor. By following these protocols, researchers can gain valuable insights into the molecular determinants of PPBP's affinity and selectivity, which can guide the design of future drug discovery efforts.

The field of computational drug discovery is continually evolving. Future directions for this work could include the use of more advanced techniques such as:

-

Enhanced Sampling Methods: Techniques like metadynamics or accelerated MD can be used to more efficiently sample the conformational landscape of the PPBP-S1R complex and to study the kinetics of binding and unbinding.

-

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods can be used to treat the binding site with a higher level of theory, providing a more accurate description of key interactions, particularly those involving charge transfer or polarization.

-

Free Energy Perturbation (FEP): FEP is a more computationally expensive but generally more accurate method for calculating relative binding free energies between a series of related ligands.

By integrating these advanced computational approaches with experimental validation, a deeper and more predictive understanding of PPBP's interaction with the Sigma-1 receptor can be achieved, ultimately accelerating the development of novel therapeutics for a range of debilitating neurological disorders.

References

- Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology, 261, 501-509.

- Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037.

- Schmidt, H. R., et al. (2016). Crystal structure of the human sigma-1 receptor.

- Kulesza, A., et al. (2023). Structure-Based Modeling of Sigma 1 Receptor Interactions with Ligands and Cholesterol and Implications for Its Biological Function. International Journal of Molecular Sciences, 24(16), 12907.

- Di Paolo, E., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). International Journal of Molecular Sciences, 21(20), 7708.

- Almansa, C., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset.

- Kumari, R., et al. (2014). g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations.

- Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package.

- O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox.

- Pettersen, E. F., et al. (2004). UCSF Chimera—a visualization system for exploratory research and analysis.

- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

- Van Der Spoel, D., et al. (2005). GROMACS: fast, flexible, and free.

- Jo, S., et al. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM.

- Jorgensen, W. L., et al. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of Chemical Physics, 79(2), 926-935.

- Darden, T., et al. (1993). Particle mesh Ewald: An N⋅log(N) method for Ewald sums in large systems. The Journal of Chemical Physics, 98(12), 10089-10092.

- Hess, B., et al. (1997). LINCS: A linear constraint solver for molecular simulations.

- Bussi, G., et al. (2007). Canonical sampling through velocity rescaling. The Journal of Chemical Physics, 126(1), 014101.

- Parrinello, M., & Rahman, A. (1981). Polymorphic transitions in single crystals: A new molecular dynamics method. Journal of Applied Physics, 52(12), 7182-7190.

- Humphrey, W., et al. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38.

- Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery.

- Waterhouse, A., et al. (2018). SWISS-MODEL: homology modelling of protein structures and complexes. Nucleic Acids Research, 46(W1), W296-W303.

- Anandakrishnan, R., et al. (2012). H++ 3.0: automating pK prediction and the preparation of biomolecular structures for atomistic molecular modeling and simulations. Nucleic Acids Research, 40(W1), W537-W541.

- Glennon, R. A. (2005). Pharmacophore modeling of sigma-receptor ligands. Mini Reviews in Medicinal Chemistry, 5(8), 749-760.

- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.

- Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields.

- Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of the sigma-1 receptor. Trends in Pharmacological Sciences, 40(9), 636-646.

- Su, T. P., et al. (2016). The sigma-1 receptor as a pluripotential modulator in living systems. Trends in Pharmacological Sciences, 37(4), 262-278.

- Berardi, F., et al. (2016). 4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Future Medicinal Chemistry, 8(13), 1511-1531.

- Yang, S., et al. (2020). Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations. International Journal of Molecular Sciences, 21(18), 6749.

-

GROMACS - User tutorials. (n.d.). Retrieved January 27, 2026, from [Link]

-

AutoDock. (n.d.). Retrieved January 27, 2026, from [Link]

-

GROMACS. (n.d.). Retrieved January 27, 2026, from [Link]

- Mancuso, R., et al. (2021). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(11), 5944.

-

Protein Data Bank. (n.d.). Retrieved January 27, 2026, from [Link]

- The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.

-

Open Babel. (n.d.). Retrieved January 27, 2026, from [Link]

-

CHARMM-GUI. (n.d.). Retrieved January 27, 2026, from [Link]

-

H++: A server for estimating pKas and adding missing hydrogens to macromolecules. (n.d.). Retrieved January 27, 2026, from [Link]

-

PLIP: Protein-Ligand Interaction Profiler. (n.d.). Retrieved January 27, 2026, from [Link]

-

SWISS-MODEL. (n.d.). Retrieved January 27, 2026, from [Link]

- Sali, A., & Blundell, T. L. (1993). Comparative protein modelling by satisfaction of spatial restraints. Journal of Molecular Biology, 234(3), 779-815.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 5. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Based Modeling of Sigma 1 Receptor Interactions with Ligands and Cholesterol and Implications for Its Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

A Bioinformatics-Driven Guide to Target Identification and Deconvolution for 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP)

Abstract

This technical guide provides a comprehensive, bioinformatics-centric framework for the identification and validation of biological targets for the small molecule 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP). While PPBP is well-established as a potent and specific agonist for the sigma-1 receptor (σ1R), this document outlines a systematic workflow that can be applied to either confirm this primary target or, more critically, to uncover novel off-targets and elucidate the broader polypharmacological profile of the compound. Such an endeavor is essential for a complete understanding of its mechanism of action, potential side effects, and opportunities for drug repurposing. We will detail a two-pronged computational strategy, leveraging both ligand-based and structure-based virtual screening methodologies, followed by a robust framework for candidate prioritization and experimental validation. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to apply modern chemoinformatic and proteomic techniques to the complex challenge of small molecule target deconvolution.

Part 1: The Rationale for Comprehensive Target Identification of PPBP

4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a synthetic compound recognized for its significant neuroprotective properties.[1][2] Extensive research has identified its primary molecular target as the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[3][4] PPBP's agonism at σ1R has been shown to counteract excitotoxic brain injury by stabilizing mitochondrial membrane potential, inhibiting microglial activation, and modulating N-methyl-D-aspartate (NMDA) receptor-evoked nitric oxide production.[1][4][5]

Despite the well-documented role of σ1R, a complete understanding of a small molecule's pharmacology requires looking beyond its primary target. The practice of "target fishing" or "target deconvolution" is critical for several reasons:

-

Mechanism of Action (MoA) Elucidation: Uncovering additional targets can reveal parallel or synergistic pathways that contribute to the observed therapeutic effect.

-

Off-Target Effect Prediction: Identifying unintended targets is fundamental to predicting potential adverse drug reactions and understanding a compound's toxicity profile.[6]

-

Drug Repurposing: Discovering new targets can open up novel therapeutic avenues for the compound, a strategy that is both time and cost-effective.[6]

This guide uses PPBP as a model compound to demonstrate a workflow that integrates computational prediction with experimental validation, providing a blueprint for comprehensive target identification.

Part 2: In Silico Target Prediction: A Dual-Strategy Computational Workflow

The initial phase of target discovery is dominated by in silico methods, which leverage vast biological and chemical databases to generate a ranked list of putative targets.[7][8] This approach, often termed "computational target fishing," is rapid, cost-effective, and can screen a small molecule against thousands of potential protein targets.[6][9] We advocate for a dual-strategy approach, combining ligand-based and structure-based methods to increase the confidence of our predictions.

Ligand-Based Virtual Screening (LBVS): The "Similarity Principle"

Causality: LBVS operates on the well-established principle that structurally similar molecules are likely to have similar biological activities.[10][11] These methods do not require a 3D structure of the target protein. Instead, they compare the query molecule (PPBP) to large databases of compounds with known biological targets, such as ChEMBL.[7] The targets of the most similar molecules are then proposed as likely candidates for the query molecule.

Caption: Workflow for Ligand-Based Virtual Screening (LBVS).

SwissTargetPrediction is a freely accessible and robust web server ideal for demonstrating the LBVS workflow.[12]

-

Obtain SMILES String: Secure the Simplified Molecular Input Line Entry System (SMILES) representation for PPBP. This can be found in databases like PubChem. For PPBP, a valid SMILES string is: C1CCN(CCCCc2ccccc2)CC1c3ccccc3.

-

Navigate to the Server: Open a web browser and go to the SwissTargetPrediction website.

-

Input Molecule: Paste the SMILES string into the input box provided.

-

Select Species: Choose the organism of interest, typically Homo sapiens, from the dropdown menu.

-

Run Prediction: Initiate the prediction process. The server will compare the 2D and 3D similarity of PPBP against its database of known active molecules.

-

Interpret Results: The output will be a list of predicted protein targets, ranked by a probability score. The results are often visualized as a pie chart categorized by protein family (e.g., G protein-coupled receptors, enzymes, ion channels). For PPBP, we would expect to see the Sigma 1 Receptor (SIGMAR1) ranked very highly, thus validating the tool's performance. Pay close attention to other high-probability hits as potential off-targets.

| Tool | Underlying Principle | Database(s) | Accessibility | Key Feature |

| SwissTargetPrediction | 2D/3D Similarity | ChEMBL, custom | Web Server (Free) | Easy-to-use interface, visual output of target classes.[12] |

| TargetHunter | Chemical Similarity | ChEMBL | Web Server (Free) | Features a "BioassayGeoMap" to find potential experimental collaborators.[7] |

| PLATO | 2D Similarity (13 fingerprints) | ChEMBL | Web Server (Free) | Provides both target fishing and quantitative bioactivity prediction.[13] |

| PharmMapper | Pharmacophore Mapping | Custom (PDTD, TTD) | Web Server (Free) | Identifies targets based on 3D arrangements of essential chemical features.[6] |

Structure-Based Virtual Screening (SBVS): The "Lock and Key" Approach

Causality: SBVS, or reverse docking, leverages the 3D structure of potential protein targets.[14] It computationally places (docks) the 3D conformation of the small molecule (PPBP) into the binding pocket of each protein in a library.[15] A scoring function then estimates the binding affinity, and proteins are ranked based on this score.[14] This method is powerful for identifying targets with novel scaffolds, where ligand-based similarity might fail.

Caption: Workflow for Structure-Based Virtual Screening (SBVS).

While a full-scale reverse docking experiment is computationally intensive, the conceptual steps are as follows:

-

Ligand Preparation: Obtain the 3D structure of PPBP (e.g., from PubChem SDF file) and prepare it for docking. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

-

Target Library Preparation: Curate a library of potential human protein targets with known 3D structures from the Protein Data Bank (PDB). This library should be filtered for quality and relevance. The binding pocket for each protein must be defined.

-

Molecular Docking: Systematically dock the prepared PPBP ligand into the defined binding site of every protein in the library using a program like AutoDock Vina. The program will generate multiple possible binding poses for each protein.

-

Scoring and Ranking: For each protein-ligand interaction, the docking program calculates a score that approximates the binding free energy. Rank all proteins in the library from the most favorable (lowest energy) to the least favorable score.

-

Hit Analysis: Analyze the top-ranked proteins. These are your putative targets from the SBVS screen.

Expert Insight: The primary challenge in SBVS is the inaccuracy of scoring functions, which can lead to false positives.[6] Therefore, results from SBVS should be treated as hypotheses that require corroboration from other methods.

Part 3: Candidate Target Prioritization and Pathway Analysis

Generating lists of potential targets is only the first step. The next crucial phase involves prioritizing these candidates for experimental validation.

-

Convergence of Evidence: The highest confidence candidates are those that appear in the top ranks of both the LBVS and SBVS results. This cross-validation significantly reduces the likelihood of method-specific artifacts.

-

Biological Contextualization: Use bioinformatics platforms like Open Targets [16] or the Therapeutic Target Database (TTD) [17] to investigate the prioritized candidates. For each candidate, ask critical questions:

-

Is it expressed in tissues relevant to PPBP's known effects (e.g., brain, neurons)?

-

Is it implicated in diseases where PPBP shows therapeutic potential (e.g., ischemic stroke, neurodegenerative disorders)?

-

Does it belong to a biological pathway known to be involved in neuroprotection?

-

-

Network Analysis: Utilize tools like the STRING database to visualize protein-protein interaction networks.[18] Mapping the predicted targets onto these networks can reveal functional clusters or connections to the known σ1R pathway, suggesting a potential mechanism for polypharmacology.

Caption: Hypothetical network of PPBP's primary and predicted off-targets.

Part 4: Experimental Validation: Confirming Computational Hypotheses

Computational predictions remain hypothetical until they are confirmed through rigorous wet-lab experimentation.[19][20] The goal of validation is to prove a direct, biologically relevant interaction between PPBP and the predicted target protein.[21][22]

Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a powerful, unbiased approach to identify proteins from a complex biological mixture (like a cell lysate) that bind directly to the small molecule of interest.

-

Probe Synthesis: Synthesize an analog of PPBP that incorporates a linker arm terminating in a reactive group (e.g., an amine or carboxyl group). This linker is crucial for immobilization and should be attached at a position on the molecule that is not critical for target binding.

-

Immobilization: Covalently attach the PPBP-linker probe to a solid support matrix, such as NHS-activated Sepharose beads, to create the "affinity resin."

-

Control Resin Preparation: Prepare a control resin by blocking the reactive groups on the Sepharose beads without attaching the ligand. This is essential for distinguishing specific binders from proteins that non-specifically adhere to the matrix.

-

Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue (e.g., primary neurons or brain tissue homogenate). Ensure the lysis buffer is compatible with maintaining protein structure and function.

-

Affinity Pulldown:

-

Incubate the protein lysate with the PPBP affinity resin and the control resin in parallel.

-

Allow sufficient time for binding to occur (e.g., 2-4 hours at 4°C).

-

Optional Competition Control: In a separate tube, pre-incubate the lysate with an excess of free, unmodified PPBP before adding the affinity resin. This will prevent specific binders from attaching to the resin.

-

-

Washing: Wash the resins extensively with buffer to remove non-specifically bound proteins. This is a critical step to reduce background noise.

-

Elution: Elute the specifically bound proteins from the resin. This can be done using a harsh denaturant (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of free PPBP.

-

Protein Identification by LC-MS/MS:

-

Separate the eluted proteins using SDS-PAGE.

-

Perform an in-gel digest of the protein bands (or the entire eluted sample) using trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra. True binding partners should be significantly enriched in the eluate from the PPBP affinity resin compared to the control resin and should be diminished in the competition control sample.

Orthogonal Validation

Once a high-confidence candidate is identified via AC-MS, the interaction should be confirmed using an orthogonal method, such as:

-

Surface Plasmon Resonance (SPR): To measure the binding kinetics (on-rate, off-rate) and affinity (KD) between purified candidate protein and PPBP in real-time.

-

Cellular Thermal Shift Assay (CETSA): To demonstrate target engagement in a cellular context. Binding of PPBP to its target should stabilize the protein, leading to a shift in its melting temperature.

Part 5: Conclusion

The journey from a small molecule to a fully understood therapeutic agent requires a deep and comprehensive knowledge of its molecular targets. This guide has outlined a robust, multi-faceted workflow for the target identification of 4-Phenyl-1-(4-phenylbutyl)piperidine. By strategically combining the predictive power of ligand- and structure-based computational screening with the empirical certainty of experimental validation techniques like affinity chromatography-mass spectrometry, researchers can confidently confirm primary targets and, crucially, uncover the polypharmacological landscape that governs a compound's full biological effect. This integrated approach not only enhances our understanding of known drugs like PPBP but also provides a powerful engine for future drug discovery and development.

References

-

Griesmaier, E. et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology. [Link]

-

Rupp, A. et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats. Stroke. [Link]

-

Sperandio, O. et al. (2021). Recent Advances in In Silico Target Fishing. Molecules. [Link]

-

Wang, L. et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. [Link]

-

Eurofins Discovery. Virtual Screening: Ligand-Based and Structure-Based Approaches for Drug Discovery. Eurofins Discovery Website. [Link]

-

Zhao, H. et al. (2000). sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion. Stroke. [Link]

-

Bhardwaj, A. et al. (1998). Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. Stroke. [Link]

-

Yang, Z. J. et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Experimental Neurology. [Link]

-

Nuvisan. Accelerate drug discovery with advanced virtual screening solutions. Nuvisan Website. [Link]

-

Creative Biostructure. Structure-based Virtual Screening. Creative Biostructure Website. [Link]

-

Gfeller, D. et al. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. SIB Swiss Institute of Bioinformatics. [Link]

-

Mervin, L. H. et al. (2015). Cheminformatics tools for analyzing and designing optimized small molecule collections and libraries. eLife. [Link]

-

Tang, J. et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

-

BioSolveIT. Virtual Screening: Your Drug Discovery Accelerator. BioSolveIT Website. [Link]

-

Ferrara, C. T. et al. (2018). In silico prediction of novel therapeutic targets using gene–disease association data. Scientific Reports. [Link]

-

Xie, X. Q. et al. (2014). Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? Future Medicinal Chemistry. [Link]

-

Zhou, Y. et al. Therapeutic Target Database (TTD). TTD Website. [Link]

-

Creative Biolabs. In Silico Target Prediction. Creative Biolabs Website. [Link]

-

Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute Website. [Link]

-

Liu, X. et al. (2019). Experimental validation of predicted drug-target interactions. ResearchGate. [Link]

-

Open Targets. Open Targets Platform. Open Targets Website. [Link]

-

Garcia-Serna, R. et al. (2015). Tools for in silico target fishing. Methods. [Link]

-

Kaser, M. R. et al. (2016). Ligand-Based Virtual Screening Approach Using a New Scoring Function. Journal of Chemical Information and Modeling. [Link]

-

BigOmics Analytics. (2024). Top Pharmacogenomics Databases for Drug Discovery. BigOmics Website. [Link]

-

Tang, J. et al. (2024). Validation guidelines for drug-target prediction methods. PubMed. [Link]

-

Zhang, Y. et al. (2024). The role and application of bioinformatics techniques and tools in drug discovery. Frontiers in Pharmacology. [Link]

-

Schrödinger. Virtual Screening Web Service. Schrödinger Website. [Link]

-

Reaction Biology. (2014). Molecular Target Validation in preclinical drug discovery. Reaction Biology Website. [Link]

-

Drug Hunter. (2024). Drug Discovery Websites and Databases. Drug Hunter Website. [Link]

-

Rollinger, J. M. et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. [Link]

-

Ciriaco, F. et al. (2022). PLATO: A Predictive Drug Discovery Web Platform for Efficient Target Fishing and Bioactivity Profiling of Small Molecules. International Journal of Molecular Sciences. [Link]

-

WJBPHS. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]

Sources

- 1. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in In Silico Target Fishing [mdpi.com]

- 7. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico prediction of novel therapeutic targets using gene–disease association data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Ligand-Based Virtual Screening Approach Using a New Scoring Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SwissTargetPrediction [swisstargetprediction.ch]

- 13. mdpi.com [mdpi.com]

- 14. Structure-based Virtual Screening - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 15. nuvisan.com [nuvisan.com]

- 16. platform.opentargets.org [platform.opentargets.org]

- 17. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 18. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Validation guidelines for drug-target prediction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. drugtargetreview.com [drugtargetreview.com]

- 22. wjbphs.com [wjbphs.com]

Whitepaper: A Technical Guide to Unveiling the Genomic Impact of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) via Pathway Analysis

Abstract

4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a potent and specific sigma-1 receptor (σ1R) agonist with demonstrated neuroprotective properties in models of excitotoxicity and ischemia[1][2]. While its primary molecular target is established, the downstream cascade of gene expression changes that orchestrate its therapeutic effects remains an area of active investigation. This technical guide provides a comprehensive framework for researchers and drug development professionals to perform a robust pathway analysis of genes affected by PPBP. We will detail an integrated workflow, from initial experimental design and cell culture to advanced bioinformatic analysis and data interpretation. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of actionable insights into the compound's mechanism of action at the genomic level.

Part 1: Foundational Principles - Understanding PPBP and the Sigma-1 Receptor

Before embarking on a genomic analysis, it is crucial to understand the established pharmacology of PPBP. This knowledge provides the essential context for forming hypotheses and interpreting the resulting pathway data.

The Target: Sigma-1 Receptor (σ1R)

The primary molecular target of PPBP is the sigma-1 receptor (σ1R), a unique intracellular chaperone protein[3][4]. Unlike traditional transmembrane receptors, σ1R is located at the endoplasmic reticulum (ER) membrane, particularly at a specialized subdomain called the mitochondria-associated ER membrane (MAM)[4]. This strategic location places it at a critical nexus for intercellular communication, allowing it to modulate a variety of cellular functions.

Key functions of σ1R include:

-

Calcium Signaling Modulation: It directly interacts with and modulates IP3 receptors, playing a vital role in regulating calcium (Ca²⁺) flux between the ER and mitochondria[4].

-

ER Stress Attenuation: As a chaperone, σ1R helps maintain protein homeostasis and can mitigate the unfolded protein response (UPR) during periods of ER stress, thereby promoting cell survival[4].

-

Modulation of Ion Channels: It influences the activity of various ion channels at the plasma membrane, affecting neuronal excitability.

The Ligand: 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP)

PPBP is characterized as a high-affinity agonist for σ1R. Its binding initiates a conformational change in the receptor, triggering its chaperone and signaling functions. Extensive preclinical research has illuminated the neuroprotective effects of PPBP, which are largely attributed to its action on σ1R[5][6].

Documented effects of PPBP include:

-

Anti-Excitotoxicity: It protects neurons from glutamate-induced cell death[1].

-

Mitochondrial Stabilization: It has been shown to prevent the loss of mitochondrial membrane potential under excitotoxic conditions[1].

-

Inhibition of Nitric Oxide Synthesis: PPBP attenuates the activity of neuronal nitric oxide synthase (nNOS), reducing the production of damaging nitric oxide (NO) during ischemic events[5][7][8][9].

-

Anti-inflammatory Effects: It can inhibit the activation of microglia, a key component of the neuroinflammatory response in the brain[1].

The following diagram illustrates the established primary mechanism of PPBP.

Caption: Established mechanism of PPBP via Sigma-1 Receptor activation.

Part 2: The Experimental Blueprint - From Hypothesis to High-Quality Data

A successful pathway analysis is contingent upon a meticulously designed and executed experiment. The goal is to generate high-quality transcriptomic data that accurately reflects the cellular response to PPBP.

Causality in Experimental Design

-

Model System Selection: The choice of a cellular model is paramount. Primary hippocampal neurons, as used in published studies, are an excellent choice for investigating neuroprotection[1]. Alternatively, a human neuroblastoma cell line like SH-SY5Y can provide a more scalable and genetically uniform system. The key is to select a model that expresses σ1R and is relevant to the biological question.

-

Dose-Response and Time-Course: A preliminary dose-response study using a cell viability assay (e.g., MTT or Calcein AM) is essential to determine the optimal, non-toxic concentration of PPBP. Subsequently, a time-course experiment (e.g., 6, 12, 24 hours post-treatment) is critical. Early time points may capture the primary transcriptional responses, while later points will reveal secondary and feedback mechanisms.

-

Controls and Replicates: The inclusion of a vehicle control (e.g., DMSO in media) is non-negotiable. Biological triplicates for each condition (e.g., Vehicle 24h vs. PPBP 24h) are the minimum standard to ensure statistical power for differential gene expression analysis.

The Integrated Workflow

The overall process can be visualized as a pipeline moving from the wet lab to the dry lab, culminating in biological interpretation.

Caption: End-to-end workflow for pathway analysis of PPBP.

Detailed Experimental Protocols

-

Cell Seeding: Plate the chosen neuronal cell line (e.g., SH-SY5Y) at a density of 1x10⁶ cells per well in a 6-well plate. Allow cells to adhere and grow for 24 hours.

-

Treatment: Prepare a stock solution of PPBP in DMSO. Dilute to the final, predetermined concentration in complete culture media. Replace the media in the treatment wells with the PPBP-containing media. For vehicle control wells, add an equivalent volume of DMSO to the media.

-

Incubation: Incubate the plates for the desired time point (e.g., 24 hours) at 37°C and 5% CO₂.

-

Cell Lysis and RNA Extraction: After incubation, wash the cells with cold PBS. Lyse the cells directly in the well using a buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen).

-

RNA Purification: Use a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This protocol must include an on-column DNase digestion step to eliminate genomic DNA contamination.

-

Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for a RIN (RNA Integrity Number) value > 8.0 to ensure the RNA is not degraded.

-

Raw Read Quality Control: Use a tool like FastQC to assess the quality of the raw sequencing reads (FASTQ files). Examine metrics like per-base sequence quality and adapter content.

-

Trimming: If necessary, use a tool like Trimmomatic to remove low-quality bases and adapter sequences[10].

-

Alignment: Align the cleaned reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner such as HISAT2[10].

-

Quantification: Generate a gene count matrix from the aligned reads (BAM files) using a tool like featureCounts[10]. This matrix will contain the number of reads mapping to each gene for every sample.

-

Differential Gene Expression (DGE) Analysis: Import the count matrix into an R environment and use a specialized package like DESeq2 or edgeR. These tools normalize the data, model the variance, and perform statistical tests to identify genes that are significantly up- or down-regulated between the PPBP-treated and vehicle control groups[10]. The output is a list of differentially expressed genes (DEGs), typically filtered by a p-adjusted value (FDR) < 0.05 and a log2 fold change threshold.

Part 3: The Core Analysis - Functional Enrichment and Pathway Discovery

With a high-confidence list of DEGs, the next step is to understand their collective biological meaning. This is achieved through functional enrichment analysis. Gene expression profiling has become an indispensable tool for this purpose[11][12].

Methodological Rationale: ORA vs. GSEA

Two primary methods are used for this analysis:

-

Over-Representation Analysis (ORA): This method uses a statistical test (typically a hypergeometric test or Fisher's exact test) to determine whether a given pathway or gene set is enriched in your list of DEGs compared to a background list of all expressed genes[13]. It requires a pre-defined, discrete list of significant genes.

-

Gene Set Enrichment Analysis (GSEA): GSEA does not require a significance cutoff. Instead, it ranks all genes based on their expression change and determines whether the members of a specific gene set are randomly distributed throughout the ranked list or tend to accumulate at the top or bottom[14][15]. This can detect subtle but coordinated changes in pathways that might be missed by ORA.

For an initial, robust analysis, ORA is often sufficient and computationally straightforward.

Key Databases for Pathway Analysis

Several public databases curate gene sets and pathways, which form the basis of the enrichment analysis[16]. The most common are:

-

Gene Ontology (GO): Provides a hierarchical classification of gene function across three domains: Biological Process (BP), Molecular Function (MF), and Cellular Component (CC)[10][17][18]. It is excellent for getting a broad overview of the affected functions.

-

KEGG (Kyoto Encyclopedia of Genes and Genomes): A collection of manually drawn pathway maps representing knowledge of molecular interaction and reaction networks for metabolism, cellular processes, human diseases, and drug development[19][20][21].

-

Reactome: An open-source, curated database of pathways and reactions in human biology[22][23]. It is highly detailed and provides a hierarchical view of biological processes.

Step-by-Step Pathway Enrichment Protocol

-

Tool Selection: Numerous web-based tools and programming packages can perform enrichment analysis. For ease of use and comprehensive results, we recommend a tool like g:Profiler or ShinyGO , which integrate multiple pathway databases[17][24].

-

Input Gene List: Prepare your list of DEGs (using official Gene Symbols or Ensembl IDs). It is often beneficial to analyze up-regulated and down-regulated genes separately to gain more specific insights[25].

-

Analysis Execution:

-

Navigate to the chosen web tool (e.g., g:Profiler).

-

Paste your list of up-regulated genes into the query box.

-

Select the correct organism (e.g., Homo sapiens).

-

Under advanced options, select the databases you wish to query (e.g., GO Biological Process, KEGG, Reactome).

-

Run the analysis. The tool will perform an ORA and provide a list of enriched terms.

-

Repeat the process for the list of down-regulated genes.

-

-

Data Interpretation: The output will be a table of enriched pathways. The key columns to focus on are:

-

Term/Pathway Name: The name of the biological process or pathway.

-

P-value (and adjusted P-value/FDR): The statistical significance of the enrichment. Always use the adjusted p-value (FDR or q-value) to correct for multiple testing[17]. A common threshold for significance is FDR < 0.05.

-

Fold Enrichment: The magnitude of the enrichment, indicating the strength of the association[17].

-

Data Presentation: Summarizing Quantitative Results

The results of the pathway analysis should be summarized in a clear, tabular format. Below is a hypothetical example for genes up-regulated by PPBP.

| Pathway ID | Pathway Description | Database | Adjusted p-value | Fold Enrichment | Overlapping Genes |

| GO:0034976 | Endoplasmic Reticulum Stress Response | GO:BP | 1.2e-08 | 4.1 | HSPA5, DDIT3, ATF4, XBP1 |

| hsa04141 | Protein processing in endoplasmic reticulum | KEGG | 5.5e-07 | 3.8 | HSPA5, CALR, PDIA3, ERN1 |

| R-HSA-381119 | Regulation of nNOS activity | Reactome | 9.1e-06 | 5.2 | NOS1AP, DLG4, CAPON |

| GO:0006979 | Response to oxidative stress | GO:BP | 2.4e-05 | 2.9 | HMOX1, NQO1, SOD2, GCLM |

| GO:0051015 | Calmodulin binding | GO:MF | 1.8e-04 | 3.3 | CAMK2A, PPP3CA, NOS1 |

Part 4: Synthesis and Mechanistic Interpretation

The final and most critical step is to synthesize the pathway analysis results into a coherent biological narrative. This involves connecting the enriched pathways back to the known pharmacology of PPBP and the σ1R.

Based on the literature, PPBP treatment is likely to significantly impact pathways related to its known functions. The hypothetical results in the table above align with this expectation, showing enrichment in "Endoplasmic Reticulum Stress Response," "Protein processing in ER," and "Regulation of nNOS activity."

The following diagram illustrates a hypothetical signaling network constructed from these enriched pathways, showing how PPBP's activation of σ1R could lead to the observed gene expression changes.

Sources

- 1. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 4. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Gene ontology and pathway analysis - Bioinformatics for Beginners 2022 [bioinformatics.ccr.cancer.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. cd-genomics.com [cd-genomics.com]

- 14. Hands-on: 3: RNA-seq genes to pathways / 3: RNA-seq genes to pathways / Transcriptomics [training.galaxyproject.org]

- 15. enrichmentmap.org [enrichmentmap.org]

- 16. academic.oup.com [academic.oup.com]

- 17. ShinyGO 0.85 [bioinformatics.sdstate.edu]

- 18. Gene Ontology Term Enrichment - Wikipedia [en.wikipedia.org]

- 19. KEGG Mapper [genome.jp]

- 20. KEGG PATHWAY Database [genome.jp]

- 21. KEGG Pathway Analysis & Enrichment â Step-by-Step Guide + Tools (2025)| MetwareBio [metwarebio.com]

- 22. Userguide - Reactome Pathway Database [reactome.org]

- 23. Pathway Enrichment Analysis | Reactome [ebi.ac.uk]

- 24. g:Profiler â a web server for functional enrichment analysis and conversions of gene lists [biit.cs.ut.ee]

- 25. Drug-Path: a database for drug-induced pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Confidence GC-MS Analysis of 4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP)

Abstract

This application note presents a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP), a neuroprotective sigma receptor agonist of significant interest in drug development and neuroscience research.[1][2] The methodology herein is designed to provide high-confidence qualitative and quantitative analysis suitable for purity assessments, metabolic studies, and pharmacokinetic research. The described protocol leverages common laboratory instrumentation and provides a comprehensive guide to sample preparation, instrument parameters, and expected analytical outcomes, including retention time and a detailed elucidation of the mass spectral fragmentation pattern.

Introduction

4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) is a cyclic amine that has garnered considerable attention for its neuroprotective properties, primarily through its action as a potent sigma receptor agonist.[3][4] Research has indicated its potential in mitigating neuronal damage in ischemic events by mechanisms that include the preservation of Bcl-2, an anti-apoptotic protein, and the modulation of neuronal nitric oxide synthase (nNOS) activity.[1][4] Given its therapeutic potential, robust and reliable analytical methods are crucial for its characterization, quantification in biological matrices, and quality control during synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of 4-PPBP due to its volatility and thermal stability. The high chromatographic resolution of GC combined with the structural elucidation capabilities of MS provides the specificity and sensitivity required for demanding research and quality control applications. This document provides a comprehensive, field-proven protocol for the GC-MS analysis of 4-PPBP, including a detailed discussion of its expected fragmentation pattern to aid in unambiguous identification.

Experimental Workflow

The overall workflow for the GC-MS analysis of 4-PPBP is a streamlined process from sample preparation to data analysis, ensuring reproducibility and accuracy.

Sources

- 1. 4-PPBP - Wikipedia [en.wikipedia.org]

- 2. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the utilization of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP), a potent and selective sigma-1 (σ1) receptor agonist, in various cell culture systems. This document outlines the underlying scientific principles, detailed experimental protocols, and potential research applications to facilitate its effective use in the laboratory.

Introduction: Understanding 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP)

4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a high-affinity sigma-1 (σ1) receptor agonist that has garnered significant interest for its neuroprotective properties. The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that plays a crucial role in regulating cellular stress responses and calcium signaling. By binding to and activating the σ1 receptor, PPBP initiates a cascade of downstream signaling events that can protect cells from various insults.

These notes will delve into the mechanistic underpinnings of PPBP's action and provide practical guidance for its application in cell culture, with a primary focus on neuronal models and a prospective look at its potential in other cellular contexts.

Mechanism of Action: The Sigma-1 Receptor Signaling Nexus

The therapeutic potential of PPBP is intrinsically linked to its function as a σ1 receptor agonist. The activation of the σ1 receptor by PPBP triggers a multi-faceted cellular response aimed at promoting cell survival and mitigating damage.

Key Mechanistic Pillars:

-

Calcium Homeostasis: The σ1 receptor modulates intracellular calcium (Ca²⁺) signaling, a critical component of numerous cellular processes.[1] PPBP, by activating the σ1 receptor, helps to stabilize Ca²⁺ flux between the endoplasmic reticulum and mitochondria, preventing the detrimental effects of calcium dysregulation that often accompany cellular stress and excitotoxicity.

-

Mitochondrial Function: PPBP has been shown to preserve mitochondrial integrity by stabilizing the mitochondrial membrane potential. This is a crucial aspect of its neuroprotective effect, as mitochondrial dysfunction is a hallmark of many neurodegenerative diseases and ischemic injuries.[2]

-

Attenuation of Oxidative and Nitrosative Stress: PPBP has been demonstrated to reduce the production of neuronal nitric oxide synthase (nNOS), a key enzyme in the generation of nitric oxide (NO).[3] Excessive NO production contributes to nitrosative stress and neuronal damage. By curbing nNOS activity, PPBP helps to alleviate this stress.

-

Modulation of Apoptotic Pathways: Activation of the σ1 receptor by PPBP can lead to the upregulation of anti-apoptotic proteins, such as Bcl-2, through the activation of the transcription factor cAMP response element-binding protein (CREB).[4][5] This shift in the balance of pro- and anti-apoptotic factors enhances cellular resilience.

-

Inhibition of Microglial Activation: In the context of the central nervous system, neuroinflammation plays a significant role in neuronal damage. PPBP has been shown to inhibit the activation of microglia, the primary immune cells of the brain, thereby reducing the inflammatory response.[2]

Signaling Pathway of PPBP-Mediated Neuroprotection

Caption: PPBP activates the σ1 receptor, leading to neuroprotection through multiple downstream pathways.

Product Specifications

| Property | Value |

| Chemical Name | 4-Phenyl-1-(4-phenylbutyl)piperidine |

| Abbreviation | PPBP |

| CAS Number | 136534-70-8 |

| Molecular Formula | C₂₁H₂₇N |

| Molecular Weight | 293.45 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO and ethanol |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[6][7] Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Preparation of PPBP Stock Solution

The choice of solvent is critical for ensuring the complete dissolution of PPBP and its compatibility with cell culture media. Based on the solubility of similar compounds, Dimethyl Sulfoxide (DMSO) and ethanol are recommended solvents.

Protocol:

-

Weighing: Accurately weigh the desired amount of PPBP powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of sterile DMSO or absolute ethanol to achieve the desired stock concentration. A stock concentration of 10 mM is recommended for ease of dilution.

-

Dissolution: Vortex the solution until the PPBP is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.

Application in Primary Neuronal Cultures (e.g., Hippocampal Neurons)

PPBP has demonstrated significant neuroprotective effects in primary hippocampal neurons.[2] The following protocol provides a general guideline for its application.

Materials:

-

Primary hippocampal neuron cultures (prepared according to standard protocols)[9][10][11][12][13]

-

PPBP stock solution (10 mM in DMSO or ethanol)

-

Cell culture medium appropriate for the neuronal type

-

Neurotoxic agent (e.g., glutamate, hydrogen peroxide) for inducing cell death

Experimental Workflow:

Caption: A typical workflow for assessing the neuroprotective effects of PPBP in primary neuronal cultures.

Step-by-Step Protocol:

-

Cell Seeding: Plate primary hippocampal neurons at the desired density on appropriate culture vessels pre-coated with a suitable substrate (e.g., poly-L-lysine).

-

PPBP Pre-treatment: After allowing the neurons to adhere and mature for a designated period, pre-treat the cells with varying concentrations of PPBP. A starting concentration range of 1 µM to 10 µM is recommended. The final concentration of the solvent (DMSO or ethanol) in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

-

Incubation: Incubate the cells with PPBP for a period of 1 to 4 hours at 37°C in a humidified incubator with 5% CO₂.

-